Rhodium(III) acetylacetonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

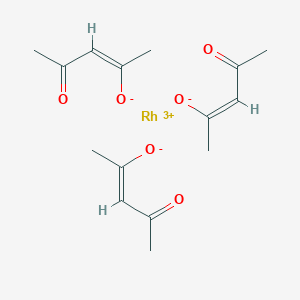

Rhodium(III) acetylacetonate is a coordination complex with the chemical formula Rh(C₅H₇O₂)₃. It is a yellow-orange solid that is soluble in organic solvents. The compound is known for its D₃-symmetry and is widely used in various fields due to its unique properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Rhodium(III) acetylacetonate is typically prepared by reacting rhodium(III) chloride hydrate (RhCl₃(H₂O)₃) with acetylacetone (C₅H₈O₂) in the presence of a base. The reaction proceeds as follows: [ \text{RhCl}_3(\text{H}_2\text{O})_3 + 3 \text{C}_5\text{H}_8\text{O}_2 \rightarrow \text{Rh}(\text{C}_5\text{H}_7\text{O}_2)_3 + 3 \text{HCl} + 3 \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, the preparation of this compound involves similar reaction conditions but on a larger scale. The reaction is typically carried out in an organic solvent, and the product is purified through recrystallization .

Análisis De Reacciones Químicas

Hydrogenation and Hydrosilylation

-

Hydrogenation : Efficiently reduces carboxylic acids, alkenes, and conjugated dienes under mild conditions .

-

Hydrosilylation : Catalyzes the addition of silicon-hydrogen bonds to alkenes, terminal/internal alkynes, and α,β-unsaturated aldehydes, enabling the synthesis of organosilicon compounds .

Oxidation and Reforming Reactions

-

CO Oxidation : Facilitates the conversion of CO to CO₂, critical in environmental catalysis .

-

Ethanol Steam Reforming : Converts ethanol into hydrogen and CO/CO₂, relevant for clean energy applications .

Cross-Coupling and Alkylation

-

α-Alkylation of Ketones : Mediates the alkylation of ketones using primary alcohols .

-

β-Alkylation of Secondary Alcohols : Promotes coupling between secondary and primary alcohols .

Thermal Decomposition Pathways

Rh(acac)₃ exhibits distinct decomposition behavior depending on the atmosphere and heating rate :

| Condition | Decomposition Product | Key Observations |

|---|---|---|

| Inert Atmosphere | Rh metal (99% purity) | Decomposition begins at 184°C; annealing at 260°C completes the process. |

| Oxidizing Atmosphere | RhO₂ | Exothermic decomposition yields 75% Rh metal and RhO₂. |

| Heating Rate | Slow heating (0.1°C/min) avoids melting, while rapid heating (>10°C/min) leads to melting before decomposition. |

Thin Films and Electrocatalysts

-

Sol-Gel Deposition : Acts as a precursor for Rh-containing thin films used in sensors and electronic devices .

-

Single-Atom Catalysts : Anchored on N-doped carbon, Rh(acac)₃-derived catalysts show exceptional formic acid oxidation activity .

Ligand Effects on Reactivity

The choice of cyclopentadienyl (Cp) ligands significantly impacts catalytic performance :

| Ligand | Reactivity Profile | Example Application |

|---|---|---|

| Cp * | Broad substrate tolerance, high stability | C–H functionalization, cyclopropanation |

| Cpᵗ (1,3-di-tert-butyl) | Improved regioselectivity for alkyne insertion | Pyridone synthesis (14:1 selectivity) |

Mechanistic Insights

-

C–H Activation : Cp*Rh(III) intermediates facilitate directed C–H bond cleavage, enabling regioselective functionalization .

-

Cyclopropanation : Alkene insertion into Rh–C bonds forms cyclopropanes with trans diastereoselectivity .

Synthetic Utility

Rh(acac)₃ is prepared via reaction of RhCl₃·3H₂O with acetylacetone, yielding a D₃-symmetric complex . Its stability in organic solvents (e.g., methanol, toluene) and compatibility with diverse reaction conditions underscore its broad applicability .

Aplicaciones Científicas De Investigación

Catalytic Applications

1.1 Hydrogenation Reactions

Rhodium(III) acetylacetonate serves as an effective catalyst in hydrogenation reactions. It facilitates the reduction of alkenes and alkynes to their corresponding saturated hydrocarbons. Studies indicate that Rh(acac)₃ can selectively hydrogenate various substrates, including conjugated dienes and α,β-unsaturated aldehydes .

1.2 Ethanol Steam Reforming

This compound is employed in ethanol steam reforming processes to produce hydrogen. The catalytic activity of Rh(acac)₃ is attributed to its ability to activate C–H bonds, making it suitable for sustainable hydrogen production from renewable resources .

1.3 Carbon Monoxide Oxidation

this compound has demonstrated efficacy in catalyzing the oxidation of carbon monoxide (CO). Its catalytic properties are essential for reducing CO emissions in industrial processes .

Material Science Applications

2.1 Chemical Vapor Deposition

this compound is utilized in chemical vapor deposition (CVD) techniques for the production of thin films and nanostructures. The compound's volatility and thermal stability make it a preferred precursor for depositing rhodium films on various substrates .

2.2 Nanostructure Fabrication

Research has shown that Rh(acac)₃ can be used to fabricate carbon nanostructures through laser evaporation techniques. This application highlights its significance in nanotechnology and materials engineering .

Analytical Chemistry Applications

3.1 Spectroscopic Studies

this compound is frequently used in spectroscopic analyses due to its distinct UV-Vis absorption characteristics. The compound exhibits absorption peaks at 320 nm, 260 nm, and 210 nm, making it useful for studying coordination compounds and their interactions .

3.2 Adsorption Studies

Recent studies have explored the adsorption kinetics of Rh(acac)₃ onto mesoporous silica adsorbents in supercritical carbon dioxide environments. These investigations contribute to understanding the behavior of metal complexes in various phases, which is critical for environmental applications .

Case Studies

Mecanismo De Acción

The mechanism of action of rhodium(III) acetylacetonate involves coordination with substrates through its acetylacetonate ligands. The rhodium center acts as a Lewis acid, facilitating various catalytic processes. The molecular targets and pathways involved depend on the specific reaction and substrates used .

Comparación Con Compuestos Similares

Iridium(III) acetylacetonate (Ir(C₅H₇O₂)₃): Similar in structure but with iridium as the central metal.

Palladium(II) acetylacetonate (Pd(C₅H₇O₂)₂): Contains palladium and has different catalytic properties.

Platinum(II) acetylacetonate (Pt(C₅H₇O₂)₂): Contains platinum and is used in different catalytic applications.

Uniqueness: Rhodium(III) acetylacetonate is unique due to its high catalytic activity and stability. It is particularly effective in hydrogenation and hydroformylation reactions, making it a valuable compound in both research and industrial applications .

Propiedades

Número CAS |

14284-92-5 |

|---|---|

Fórmula molecular |

C15H24O6Rh |

Peso molecular |

403.25 g/mol |

Nombre IUPAC |

4-hydroxypent-3-en-2-one;rhodium |

InChI |

InChI=1S/3C5H8O2.Rh/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3; |

Clave InChI |

MBVAQOHBPXKYMF-UHFFFAOYSA-N |

SMILES |

CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Rh] |

SMILES isomérico |

C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Rh+3] |

SMILES canónico |

CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Rh] |

Key on ui other cas no. |

14284-92-5 |

Pictogramas |

Irritant; Health Hazard |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.